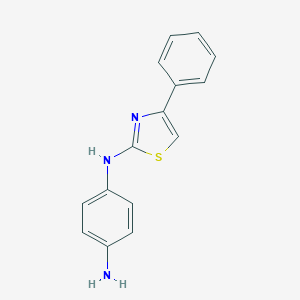

2-(p-Aminoanilino)-4-phenyl-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(p-Aminoanilino)-4-phenyl-thiazole is a useful research compound. Its molecular formula is C15H13N3S and its molecular weight is 267.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry and Anticancer Activity

The thiazole scaffold has emerged as a prominent structure in medicinal chemistry, particularly for anticancer drug development. Research indicates that derivatives of 2-(p-Aminoanilino)-4-phenyl-thiazole exhibit potent antiproliferative activity against various cancer cell lines.

Case Studies:

- Zhang et al. (2018) synthesized a series of 2-amino-4-phenylthiazole derivatives and evaluated their antiproliferative effects against A549, HeLa, HT29, and Karpas299 cancer cell lines. Notably, compound 5b showed remarkable inhibitory effects, particularly with an IC50 value of 2.01 µM against HT29 cells .

- El-Subbagh et al. reported the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate derivatives, which demonstrated significant antitumor activity across various human tumor cell lines. One compound exhibited sensitivity towards six different cell lines, indicating its potential for further development .

Antimicrobial and Antileishmanial Properties

The compound has also been explored for its antimicrobial properties. In vitro studies have shown that it possesses activity against various pathogens.

Research Insights:

- The biological activity of this compound has been documented as an antileishmanial agent, showcasing its potential in treating leishmaniasis. This highlights its relevance not only in oncology but also in infectious disease management.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.

Key Findings:

- SAR studies indicate that modifications at specific positions on the thiazole ring can significantly enhance biological activity. For instance, introducing different substituents at the para-position has been shown to improve antitumor efficacy .

- The introduction of hydrophobic groups has been correlated with increased binding affinity to target enzymes, suggesting that careful design of substituents can lead to more potent compounds .

Synthesis and Chemical Properties

The synthesis of this compound involves several methods that can affect yield and purity.

Synthetic Routes:

- Various synthetic strategies have been employed to produce this compound efficiently. For example, one method utilizes a combination of condensation reactions followed by cyclization steps to construct the thiazole ring .

Future Directions and Research Opportunities

Given the promising results obtained from current studies, there are several avenues for future research:

- Expanded Biological Testing: Further exploration of the compound's activity against a broader range of cancer types and infectious diseases.

- Mechanistic Studies: Investigating the mechanisms through which these compounds exert their effects at the molecular level could provide insights for developing more effective therapeutics.

- Formulation Development: Assessing the pharmacokinetics and bioavailability of these compounds in vivo to enhance their therapeutic potential.

Propriétés

Numéro CAS |

1619-40-5 |

|---|---|

Formule moléculaire |

C15H13N3S |

Poids moléculaire |

267.4 g/mol |

Nom IUPAC |

4-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C15H13N3S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,16H2,(H,17,18) |

Clé InChI |

UCTKBXRPOAHLQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N |

SMILES canonique |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.